molecular formula C20H28O2 B1607180 3-Methoxyandrosta-3,5-dien-17-one CAS No. 57144-06-6

3-Methoxyandrosta-3,5-dien-17-one

Cat. No. B1607180
CAS RN: 57144-06-6
M. Wt: 300.4 g/mol
InChI Key: WSIQEGIPGPEMTC-TXTPUJOMSA-N
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Description

3-Methoxyandrosta-3,5-dien-17-one, also known as Androstenedione methylenolether, is a chemical compound with the molecular formula C20H28O2 . It has an average mass of 300.435 Da and a monoisotopic mass of 300.208923 Da .


Synthesis Analysis

The synthesis of 3-Methoxyandrosta-3,5-dien-17-one involves the use of 4-androstenedione and p-toluenesulfonic acid hydrochloride in methanol under an inert atmosphere . The reaction is carried out at a temperature of 35 to 45°C for 5.25 hours. After the reaction is complete, the pH value is adjusted to 8-9 with triethylamine, and the product is obtained after concentration under reduced pressure, addition of water, stirring, and dispersion .


Molecular Structure Analysis

The IUPAC name for 3-Methoxyandrosta-3,5-dien-17-one is (8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one . The InChI and SMILES strings provide a detailed view of the molecule’s structure .

Scientific Research Applications

Metabolic Studies and Enzymatic Reactions

  • Enzyme-Substrate Complex Involvement : 3-Methoxyandrosta-3,5-dien-17-one and its derivatives are involved in enzyme-substrate complexes with hepatic microsomal cytochrome P-450. This suggests the role of the enolic form of Δ4-3-oxo steroids in these complexes (Liston & Toft, 1972).

Synthetic Chemistry and Drug Development

  • Synthesis of Derivatives : Palladium-catalyzed carbonylation reactions have been used to synthesize 17-alkoxycarbonyl- and 17-carboxamido-3beta-hydroxy-13alpha-androsta-5,16-diene derivatives, highlighting the versatility of 3-methoxyandrosta-3,5-dien-17-one in medicinal chemistry (Ács et al., 2009).

Inhibition Studies

  • Role in Enzyme Inhibition : Steroidal inhibitors related to 3-methoxyandrosta-3,5-dien-17-one have been found to play a significant role in the irreversible inhibition of human cytochrome P45017alpha, important for understanding mechanisms of action in drug development (Jarman et al., 1998).

Therapeutic Potential

  • Treatment of Prostate Cancer : Some derivatives of 3-methoxyandrosta-3,5-dien-17-one have shown potential in the treatment of prostate cancer and benign prostatic hypertrophy. Their synthesis and therapeutic potential have been a subject of extensive research (Ji, 2002).

Steroid Hormone Research

  • Impact on Aromatase Inhibition : The compound has been investigated as an active-site irreversible inhibitor of aromatase, a key enzyme in steroid hormone synthesis (Flynn et al., 1981).

properties

IUPAC Name

(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-19-10-8-14(22-3)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,12,15-17H,5-11H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIQEGIPGPEMTC-TXTPUJOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205775
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57144-06-6
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57144-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057144066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyandrosta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyandrosta-3,5-dien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHOXYANDROSTA-3,5-DIEN-17-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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